molecular formula C10H22ClN B2649238 4-Pentan-3-ylpiperidine;hydrochloride CAS No. 2416234-61-0

4-Pentan-3-ylpiperidine;hydrochloride

Cat. No.: B2649238
CAS No.: 2416234-61-0
M. Wt: 191.74
InChI Key: JXKWWRSXIDJLPY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The history of piperidine is intrinsically linked to the study of natural products. The compound itself was first isolated from black pepper, where it is a constituent of the alkaloid piperine, the compound responsible for the pepper's pungent taste. ontosight.ai This discovery marked the beginning of extensive research into a class of compounds that would prove to be ubiquitous in nature. The piperidine structural motif is present in a multitude of alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic coniine from poison hemlock. ontosight.ai

The significance of the piperidine scaffold extends far beyond its natural occurrences. In the realm of medicinal chemistry, chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. whiterose.ac.uk Their integration into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. unirioja.es The structural flexibility and the ability to form various interactions with biological targets make piperidines a "privileged scaffold" in drug design. google.com Consequently, the development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a crucial objective in modern organic chemistry. researchgate.net

Structural Characteristics and Conformational Properties of Substituted Piperidines

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The conformational preference of a substituted piperidine is a critical determinant of its physical properties and biological activity. researchgate.net

The energy difference between the axial and equatorial conformers is influenced by steric and electronic effects. For a monosubstituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the ring. The magnitude of this preference can be quantified by the conformational A-value.

Computational chemistry, particularly Density Functional Theory (DFT) methods, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for studying the conformational dynamics of these systems. nih.gov These studies allow for the detailed characterization of the geometric parameters and the energy landscapes of different conformers. For a compound like 4-Pentan-3-ylpiperidine, the bulky pentan-3-yl group at the C-4 position is expected to strongly favor the equatorial orientation to minimize steric hindrance.

Table 1: General Conformational Preferences in Monosubstituted Piperidines

Substituent Position Predominant Conformation Driving Factor
Alkyl Group C-2, C-3, C-4 Equatorial Steric Hindrance (1,3-diaxial interactions)
Polar Group C-2, C-3, C-4 Varies (Equatorial or Axial) Steric, Electronic, and Solvent Effects

This table presents generalized conformational preferences. The actual equilibrium can be influenced by multiple factors.

Overview of Research Paradigms in Synthetic and Mechanistic Organic Chemistry Pertaining to Piperidine Systems

The synthesis of substituted piperidines is a well-researched area of organic chemistry, with numerous strategies developed to construct and functionalize the piperidine ring. A primary and historically significant method involves the hydrogenation or reduction of substituted pyridines. nih.gov This approach benefits from the wide availability of pyridine (B92270) precursors. Catalysis, employing metals such as rhodium or palladium, is often utilized to achieve high stereoselectivity under increasingly milder conditions. nih.gov

Another major paradigm is the cyclization of acyclic precursors. Intramolecular reactions, such as reductive amination of keto-amines or radical cyclizations, provide powerful routes to the piperidine core. researchgate.netnih.gov These methods often allow for the controlled installation of substituents during the ring-forming step.

Furthermore, the functionalization of a pre-existing piperidine ring is a common strategy. This can involve reactions at the nitrogen atom or at the carbon atoms of the ring. For instance, the synthesis of 4-substituted piperidines can be achieved through various methods, including the reaction of 4-piperidone (B1582916) with organometallic reagents. While specific synthesis routes for 4-Pentan-3-ylpiperidine hydrochloride are not detailed in publicly available literature, a plausible approach would involve the reaction of an N-protected 4-piperidone with a pentan-3-yl organometallic reagent (e.g., a Grignard or organolithium reagent), followed by dehydration and reduction of the resulting double bond, and finally deprotection and salt formation with hydrochloric acid.

Mechanistic studies in piperidine chemistry often focus on understanding the stereochemical outcome of reactions. The conformational rigidity of the piperidine ring plays a crucial role in directing the approach of reagents, allowing for a high degree of stereocontrol in many synthetic transformations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentan-3-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-3-9(4-2)10-5-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDXHTVETXTIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pentan 3 Ylpiperidine;hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for 4-Pentan-3-ylpiperidine;hydrochloride

Retrosynthetic analysis serves as a foundational tool in devising a synthetic plan for this compound. ias.ac.inamazonaws.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.insinica.edu.tw For 4-Pentan-3-ylpiperidine, the key strategic disconnections involve the C-N bonds within the piperidine (B6355638) ring and the C-C bond connecting the pentan-3-yl group to the heterocyclic core.

A primary disconnection strategy targets the piperidine ring itself, suggesting its formation through cyclization of a linear precursor. This approach often involves breaking two C-N bonds, leading back to a 1,5-dicarbonyl compound and an amine source, or a δ-haloamine. Another viable disconnection is at the C4-pentan-3-yl bond, which could be formed via alkylation of a pre-formed 4-lithiated or 4-Grignard piperidine derivative. Furthermore, functional group interconversions (FGI) can simplify the analysis; for instance, the piperidine nitrogen can be envisioned as arising from the reduction of a pyridine (B92270) ring.

Disconnection Precursors Forward Reaction
C-N bonds (Ring)1,5-Dicarbonyl compound + Ammonia (B1221849)/Primary AmineReductive Amination
C-N bonds (Ring)δ-HaloamineIntramolecular Cyclization
C4-Pentan-3-yl bond4-Halopiperidine + 3-Pentyl Grignard ReagentGrignard Reaction
C4-Pentan-3-yl bondPiperidine + 3-BromopentaneFriedel-Crafts Alkylation (on an activated precursor)
Aromatic Precursor4-(Pentan-3-yl)pyridineCatalytic Hydrogenation

Classical Approaches to Piperidine Ring Formation and Functionalization

The construction of the piperidine scaffold is a well-established area of organic synthesis, with several classical methods offering reliable routes to this important heterocyclic motif. nih.gov

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis. beilstein-journals.org One common approach involves the Dieckmann condensation of a diester containing a nitrogen atom in the backbone, which, after reduction and decarboxylation, yields the piperidine ring. ucl.ac.uk Another powerful method is the intramolecular Hofmann-Löffler-Freytag reaction, where a δ-haloamine undergoes cyclization in the presence of a base. Furthermore, radical-mediated amine cyclizations have emerged as an effective strategy for constructing the piperidine ring. nih.gov For instance, the cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. wikipedia.orgyoutube.com This reaction typically involves the condensation of a dicarbonyl compound, such as a 1,5-dialdehyde or diketone, with ammonia or a primary amine to form a cyclic imine intermediate, which is then reduced in situ to the corresponding piperidine. chim.itmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting carbonyl groups. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. youtube.com

Dicarbonyl Precursor Amine Source Reducing Agent Product
GlutaraldehydeAmmoniaNaBH₃CNPiperidine
1,5-Diphenyl-1,5-pentanedioneBenzylamineNaBH(OAc)₃1-Benzyl-2,6-diphenylpiperidine
Heptane-2,6-dioneMethylamineH₂/Pd-C1,2,6-Trimethylpiperidine

Alkylation and Acylation Methods for N-Substitution in Piperidine Systems

Once the piperidine ring is formed, further functionalization, particularly at the nitrogen atom, can be achieved through alkylation and acylation reactions. N-alkylation is typically accomplished by treating the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Direct alkylation can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination can also be employed for N-alkylation by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com

N-acylation is readily achieved by reacting the piperidine with an acyl chloride or an acid anhydride. This reaction is generally high-yielding and provides stable amide products. The resulting N-acylpiperidines can serve as protecting groups or as intermediates for further transformations.

Advanced and Novel Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of substituted piperidines, with a particular emphasis on controlling stereochemistry.

Asymmetric Synthesis Strategies for Enantiomerically Enriched 4-Pentan-3-ylpiperidine Derivatives

The synthesis of enantiomerically pure or enriched piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov Asymmetric synthesis strategies aim to control the formation of stereocenters during the reaction. lookchem.com

One powerful approach is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the nitrogen atom of a precursor, directing the stereochemical outcome of a subsequent cyclization or alkylation reaction. ucl.ac.uk The auxiliary can then be removed to yield the desired enantiomerically enriched piperidine.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of piperidines. rsc.org Chiral amines, such as proline and its derivatives, can catalyze intramolecular aza-Michael reactions of N-tethered alkenes, leading to the formation of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.govrsc.org

Furthermore, chemo-enzymatic methods offer a green and highly selective approach. nih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This biocatalytic approach provides access to chiral piperidines with high enantioselectivity under mild reaction conditions. nih.gov

Asymmetric Strategy Key Reagent/Catalyst Example Transformation
Chiral AuxiliaryDavies' chiral auxiliaryAsymmetric Michael addition to form chiral piperidin-2,4-diones ucl.ac.uk
Organocatalysis9-amino-9-deoxy-epi-hydroquinineEnantioselective intramolecular aza-Michael reaction rsc.org
Chemo-enzymaticAmine oxidase/Ene imine reductaseAsymmetric dearomatization of activated pyridines nih.gov

Regioselective and Stereoselective Control in Forming the 4-Pentan-3-ylpiperidine Framework

The synthesis of 4-Pentan-3-ylpiperidine requires not only control of enantioselectivity but also regioselectivity (installing the substituent at the C4 position) and diastereoselectivity (controlling the relative stereochemistry between the C4 substituent and other stereocenters).

Diastereoselective reactions are crucial for establishing the correct relative stereochemistry in molecules with multiple chiral centers. The imino-aldol reaction is a powerful tool for carbon-carbon bond formation and can be used to construct substituted piperidine rings. researchgate.net

This type of reaction involves the addition of an enolate to an imine. By carefully selecting the substrates and reaction conditions, high levels of diastereoselectivity can be achieved. For example, domino imino-aldol-aza-Michael reactions have been developed for the synthesis of highly functionalized 2,6-disubstituted piperidines with excellent diastereoselectivity (de >99%). researchgate.net In the context of 4-Pentan-3-ylpiperidine, a strategy could involve an imino-aldol reaction to form a key intermediate, followed by cyclization to form the piperidine ring, where the stereochemistry of the substituents is controlled during the initial bond-forming step. acs.orgacs.orgfigshare.com

Enantioselective transformations create a chiral center from a prochiral substrate using a chiral catalyst or reagent. These methods are highly efficient and are at the forefront of modern organic synthesis. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. For example, chiral primary-tertiary diamines derived from Cinchona alkaloids can catalyze heteroatom conjugate additions to install a stereogenic nitrogen-containing carbon center in good to excellent stereocontrol. researchgate.net

Furthermore, multicomponent reactions (MCRs) that assemble the piperidine ring from several starting materials in a single step can be rendered enantioselective. researchgate.net Annulation strategies, which involve the asymmetric generation of a new stereocenter during a cyclization reaction, are also prominent. researchgate.net For instance, a Pd-catalyzed [4+2] annulation provides a route to substituted N-heterocycles. These advanced strategies offer versatile and powerful tools for the efficient and stereocontrolled construction of complex piperidine frameworks like 4-Pentan-3-ylpiperidine. mdpi.com

Multi-Component Reactions (MCRs) for Convergent Piperidine Synthesis

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product that incorporates the majority of the atoms from the reactants, offer a highly efficient route to complex molecules like substituted piperidines. rug.nlscispace.com These reactions are advantageous over traditional linear syntheses due to their operational simplicity, reduced reaction times, and lower processing costs. scispace.com For the synthesis of a 4-substituted piperidine scaffold, a one-pot, three-component transformation involving an aromatic aldehyde, an amine, and a β-ketoester is a common and effective strategy. taylorfrancis.com

One such approach involves the condensation of aldehydes, amines, and β-ketoesters, which can be catalyzed by various agents, including environmentally friendly options like sodium lauryl sulfate (B86663) in water. scispace.com The mechanism typically proceeds through the formation of enamine and imine intermediates, followed by a series of intermolecular Mannich-type reactions and cyclization to yield the highly functionalized piperidine ring. scispace.com The versatility of MCRs allows for significant structural diversity in the final product, as the substituents can be easily varied by changing the initial components. researchgate.net This modularity would, in principle, allow for the synthesis of the 4-Pentan-3-ylpiperidine core by selecting appropriate starting materials.

| Structural Diversity | Easily achieved by varying inputs | Less flexible, requires new route for analogs |

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages in safety, efficiency, and scalability over traditional batch methods. thieme-connect.deflinders.edu.au This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.demdpi.com

For the synthesis of piperidine derivatives, flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by confining them to small volumes within the reactor system. nih.gov The large surface-area-to-volume ratio in microreactors facilitates superior heat transfer, enabling reactions to be run at higher temperatures and concentrations than would be safe in a batch reactor, often leading to dramatically reduced reaction times. thieme-connect.deflinders.edu.au Multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for manual isolation and purification of intermediates. mdpi.com An electroreductive cyclization using a flow microreactor has been demonstrated for creating piperidine and pyrrolidine (B122466) derivatives from readily available imines, showcasing a green and efficient method that avoids toxic reagents. beilstein-journals.org Such a continuous system could be designed for the multi-step synthesis of 4-Pentan-3-ylpiperidine hydrochloride, improving yield and process safety. nih.gov

Late-Stage Diversification Applied to Piperidine Scaffolds

Late-stage diversification is a synthetic strategy that introduces molecular complexity and diversity at the final stages of a synthetic sequence. This approach is highly valuable in drug discovery, as it allows for the rapid generation of a library of analogs from a common advanced intermediate. nih.gov For piperidine scaffolds, this can be achieved through methods like biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes selectively install hydroxyl groups onto the piperidine ring. news-medical.net

This initial functionalization creates a synthetic handle that can be used for subsequent modifications. For instance, the newly introduced hydroxyl group can be leveraged in a nickel-electrocatalyzed radical cross-coupling reaction to form new carbon-carbon bonds. news-medical.net This two-step process—oxidation followed by cross-coupling—provides a modular and highly efficient way to build complex piperidines without the need for lengthy de novo syntheses or the use of protecting groups. news-medical.net This strategy could streamline the synthesis of high-value piperidines, potentially reducing a 7-17 step traditional process to just 2-5 steps. news-medical.net Applying this to a simple piperidine core could provide a convergent and flexible route to 4-Pentan-3-ylpiperidine and other complex analogs.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itjocpr.com In pharmaceutical manufacturing, this translates to developing synthetic routes that are not only efficient but also environmentally benign. unibo.it

Atom Economy Maximization and Waste Minimization in this compound Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. scranton.edursc.org

Table 2: Atom Economy of Hypothetical Reaction Types for Piperidine Synthesis

Reaction Type General Scheme Byproducts Atom Economy
Addition (e.g., Diels-Alder) A + B → C None 100%
Substitution (e.g., Williamson Ether) A-X + B-Y → A-B X-Y < 100%
Elimination A → B + C C < 100%

| Multi-Component Reaction | A + B + C → D | Often H₂O | High (>90%) |

Development and Application of Greener Solvents (e.g., water, supercritical CO2, bio-based solvents, ionic liquids)

A significant portion of the waste generated in pharmaceutical synthesis comes from volatile organic solvents (VOCs). Green chemistry encourages the replacement of these solvents with more sustainable alternatives. unibo.it Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The synthesis of substituted piperidines via MCR has been successfully demonstrated in water, which can sometimes enhance reaction rates and selectivity. scispace.comnih.gov

Other greener alternatives include supercritical CO2, bio-based solvents derived from renewable feedstocks, and ionic liquids. While ionic liquids have negligible vapor pressure, their potential toxicity and biodegradability must be carefully considered. The hydrogenation of pyridine derivatives to the corresponding piperidines has been shown to be possible in water, highlighting the potential to move away from traditional organic solvents for key transformations. nih.gov

Energy Efficiency in Reaction Design and Process Optimization

Energy consumption is another critical aspect of sustainable synthesis. unibo.it Reaction design can be optimized for energy efficiency by using catalysts that lower activation energies, allowing reactions to proceed under milder conditions. Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
Sodium lauryl sulfate
Water
Supercritical CO2
Nickel

Design and Implementation of Green Catalytic Systems

The shift from stoichiometric reagents to catalytic systems is a fundamental aspect of green chemistry, aiming to reduce waste and improve reaction efficiency. For the synthesis of 4-alkylpiperidines, including 4-Pentan-3-ylpiperidine, various green catalytic approaches such as organocatalysis, transition metal catalysis, and biocatalysis offer significant advantages over traditional methods.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. For the synthesis of substituted piperidines, organocatalytic methods, such as those employing proline and its derivatives, have been explored. These catalysts can facilitate domino reactions and Michael additions to construct the piperidine ring with high stereoselectivity. nih.gov One-pot multi-component reactions catalyzed by non-toxic and recyclable catalysts like sodium lauryl sulfate in water have also been developed for the synthesis of highly functionalized piperidines. researchgate.netscispace.com An efficient protocol for preparing C4-alkyl substituted chiral piperidines has been demonstrated using a secondary amine-catalyzed formal aza [3+3] cycloaddition reaction. researchgate.net

Transition Metal Catalysis:

Transition metal catalysis is a powerful tool for the synthesis of piperidine derivatives, particularly through the hydrogenation of pyridine precursors. nih.gov Catalytic hydrogenation of a 4-alkylpyridine, such as 4-(1-ethylpropyl)pyridine, would be a direct route to 4-Pentan-3-ylpiperidine. Various transition metals, including palladium, platinum, and rhodium on carbon supports, have shown high activity for this transformation. researchgate.net The use of heterogeneous catalysts is particularly advantageous from a green chemistry perspective, as they can be easily separated from the reaction mixture and recycled. For instance, chitosan-stabilized palladium catalysts have been developed for hydrogenation reactions under mild conditions. mdpi.com Furthermore, cobalt-graphene composites have been investigated as efficient catalysts for the hydrogenation of substituted quinolines, a related class of N-heterocycles. researchgate.net

CatalystSubstrateProductSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Rhodium on Carbon4-(4-fluorobenzyl)pyridine4-(4-fluorobenzyl)piperidineMethanol806>99 researchgate.net
Palladium on Carbon4-(4-fluorobenzyl)pyridine4-(4-fluorobenzyl)piperidineMethanol806>99 researchgate.net
1%Pd-CS/MMTPhenylacetyleneStyreneEthanol40189.9 mdpi.com

Biocatalysis:

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. For the synthesis of piperidine derivatives, biocatalytic approaches are emerging as powerful green alternatives. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent synthesis of piperidines in high yields. rsc.org A hybrid bio-organocatalytic cascade using a transaminase has been reported for the synthesis of 2-substituted piperidines. nih.gov More recently, a combination of biocatalytic C-H oxidation and radical cross-coupling has been developed for the functionalization of piperidines, showcasing a streamlined approach to complex derivatives. nih.govchemistryviews.org

BiocatalystReaction TypeSubstratesProductKey AdvantageReference
Immobilized Candida antarctica lipase B (CALB)Multicomponent reactionBenzaldehyde, Aniline, Acetoacetate esterSubstituted piperidinesReusable catalyst, High yields rsc.org
TransaminaseHybrid bio-organocatalytic cascadeNot specified2-substituted piperidinesKey intermediate generation nih.gov
Engineered alcohol oxidaseOxidative purificationAlkyl monoglucosides with long-chain alcohol byproductPurified alkyl monoglucosidesSustainable purification researchgate.net

Utilization of Renewable Feedstocks and Safer Reagents

A key goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable resources and to replace hazardous reagents with safer alternatives.

Renewable Feedstocks:

The synthesis of piperidine derivatives from biomass-derived starting materials is a promising avenue for sustainable chemical production. Furfural (B47365), a platform chemical obtained from the dehydration of pentose (B10789219) sugars found in agricultural waste like rice straw, can be converted into piperidone intermediates. rsc.orgnih.govrsc.org A catalytic system using a Ru1CoNP/HAP surface single-atom alloy has been shown to convert furfural to piperidine in high yield. researchgate.net This approach not only utilizes a renewable feedstock but also valorizes agricultural waste. Other renewable resources such as terpenes, cellulose, and lignin (B12514952) are also being explored for the synthesis of valuable chemicals. kit.edu

Safer Reagents and Solvents:

The replacement of hazardous reagents and solvents with safer alternatives is crucial for greening synthetic processes. Reductive amination is a common method for synthesizing amines, and greener reducing agents are continually being sought to replace traditional metal hydrides. organic-chemistry.org The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. Several green synthetic methods for piperidine derivatives have been developed using water as the reaction medium. researchgate.netscispace.com The use of supramolecular catalysts like β-cyclodextrin in an aqueous medium further enhances the green credentials of these synthetic routes. nih.gov The development of greener palladium catalysts stabilized by chitosan (B1678972) for hydrogenation reactions also contributes to the use of safer and more sustainable materials. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Pentan 3 Ylpiperidine;hydrochloride

Functional Group Interconversions on the Piperidine (B6355638) Ring and Pentan-3-yl Moiety

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of a molecule's functionality. For 4-pentan-3-ylpiperidine, both the piperidine ring and the pentan-3-yl group offer opportunities for such transformations.

The secondary amine of the piperidine ring is a primary site for functionalization. Common interconversions include:

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce a wide variety of substituents. These reactions typically proceed via nucleophilic substitution on an appropriate electrophile.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields N-acylpiperidines. This transformation is often used to introduce amide functionalities.

N-Sulfonylation: Treatment with sulfonyl chlorides leads to the formation of N-sulfonamides.

Oxidation: Oxidation of the secondary amine can lead to the formation of nitroxide radicals or, under more vigorous conditions, ring-opened products.

The pentan-3-yl moiety, being a saturated alkyl group, is generally less reactive. However, functionalization can be achieved through free-radical reactions, such as halogenation, which can introduce a handle for further transformations. Subsequent nucleophilic substitution on the halogenated pentan-3-yl group can then be used to introduce other functional groups.

A variety of methods exist for the synthesis of substituted piperidines, which can be seen as a form of functional group interconversion from simpler starting materials. These methods include the reduction of corresponding pyridine (B92270) derivatives, intramolecular cyclization reactions, and various multi-component reactions. nih.gov For instance, catalytic hydrogenation of a suitably substituted pyridine is a common route to piperidine derivatives. nih.gov

Table 1: Potential Functional Group Interconversions for 4-Pentan-3-ylpiperidine
LocationReaction TypeReagentsProduct Functional Group
Piperidine NitrogenN-AlkylationAlkyl halide (e.g., R-Br)Tertiary Amine
Piperidine NitrogenN-AcylationAcyl chloride (e.g., RCOCl)Amide
Piperidine NitrogenN-SulfonylationSulfonyl chloride (e.g., RSO2Cl)Sulfonamide
Pentan-3-yl MoietyFree-Radical HalogenationNBS, light/heatAlkyl Halide

Investigation of Reaction Mechanisms Relevant to 4-Pentan-3-ylpiperidine;hydrochloride Chemistry

The nitrogen atom in the piperidine ring of 4-pentan-3-ylpiperidine possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile. As a nucleophile, it can react with a wide range of electrophiles. The rate and mechanism of these reactions are influenced by steric hindrance from the piperidine ring and the 4-substituent, as well as the nature of the electrophile and the reaction conditions.

In its hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. To engage in nucleophilic reactions, the free base must be generated, typically by treatment with a suitable base. The nucleophilicity of the piperidine nitrogen is a key factor in its reactions, such as in nucleophilic aromatic substitution reactions where piperidine can act as the incoming nucleophile. acs.org The mechanism of such reactions can be complex, sometimes involving catalysis by a second molecule of piperidine. nih.gov

Electrophilic reactions at the nitrogen are less common but can occur after deprotonation to form an amide anion, which is a potent nucleophile.

The pentan-3-yl group is a saturated alkyl substituent and is generally unreactive towards many common reagents. Its reactivity is largely limited to free-radical processes. Under conditions that generate free radicals, such as exposure to UV light in the presence of a halogen, substitution can occur at the carbon atoms of the pentan-3-yl group. The regioselectivity of such reactions is often low, leading to a mixture of products. The tertiary carbon atom in the pentan-3-yl group is a potential site for radical formation, which could lead to specific substitution patterns.

As a secondary amine, the piperidine nitrogen is basic and readily undergoes protonation in the presence of an acid to form a piperidinium (B107235) salt. The pKa of the conjugate acid of piperidine is approximately 11.12, indicating that it is a relatively strong base for an amine. nih.gov The hydrochloride salt, this compound, is the result of the reaction of the free base with hydrochloric acid.

In solution, an equilibrium exists between the protonated piperidinium ion and the free amine. The position of this equilibrium is dependent on the pH of the solution. At acidic pH, the protonated form predominates, while at basic pH, the free amine is the major species. This equilibrium is fundamental to the handling and reactivity of the compound, as the nucleophilicity of the nitrogen is masked in the protonated state. The conformational equilibrium of the piperidine ring can also be influenced by protonation. rsc.orgresearchgate.net

Derivatization Strategies for Exploration of Chemical Space

Derivatization is a powerful tool for systematically modifying the structure of a lead compound to explore the surrounding chemical space and optimize its properties. For 4-pentan-3-ylpiperidine, derivatization can be focused on several key areas:

N-Substitution: As mentioned previously, the piperidine nitrogen is a prime handle for derivatization. A wide array of alkyl, aryl, acyl, and sulfonyl groups can be introduced to probe the effects of steric and electronic changes at this position. researchgate.net

Modification of the Pentan-3-yl Group: While less straightforward, derivatization of the pentan-3-yl group can be achieved. For example, introduction of a functional group via free-radical halogenation followed by nucleophilic substitution can provide access to a range of derivatives.

Ring Modification: More complex synthetic routes could involve modifications to the piperidine ring itself, such as the introduction of additional substituents or alterations to the ring size, although this would represent a more significant departure from the original scaffold.

These derivatization strategies can be employed to generate libraries of related compounds for screening in various applications. The choice of derivatization reagent is crucial and depends on the desired transformation and the compatibility with other functional groups in the molecule. nih.govnih.govresearchgate.net

Table 2: Exemplary Derivatization Strategies
Target SiteStrategyExample ReagentsResulting Moiety
Piperidine NitrogenReductive AminationAldehydes/Ketones, NaBH(OAc)3N-Alkyl/N-Arylalkyl
Piperidine NitrogenAmide CouplingCarboxylic acids, EDC, HOBtN-Acyl
Piperidine NitrogenUrea/Thiourea FormationIsocyanates/IsothiocyanatesN-Carbamoyl/N-Thiocarbamoyl

Role of 4-Pentan-3-ylpiperidine as a Versatile Synthetic Intermediate and Building Block in Non-Biological Contexts

Substituted piperidines are highly valuable building blocks in organic synthesis due to their prevalence in pharmaceuticals and other functional molecules. researchgate.net 4-Pentan-3-ylpiperidine can serve as a versatile intermediate for the synthesis of more complex molecules in non-biological contexts.

Its utility as a synthetic intermediate stems from the reactivity of the piperidine nitrogen. For example, it can be used to introduce the 4-pentan-3-ylpiperidine motif into larger molecules through reactions such as N-alkylation or N-acylation. This could be relevant in materials science, for instance, in the synthesis of polymers or functional materials where the piperidine moiety imparts specific properties.

Furthermore, the 4-pentan-3-yl group, while relatively simple, provides a specific steric and lipophilic profile that can be desirable in certain applications. In the synthesis of ligands for catalysis, for example, the size and shape of the substituents on the ligand can have a profound impact on the catalyst's activity and selectivity. The pentan-3-yl group could serve to tune these properties. 3-substituted pentane-2,4-diones, which are structurally related to the substituent , have been used as intermediates in the preparation of liquid crystals. unirioja.es

The synthesis of various 4-substituted piperidines is an active area of research, highlighting their importance as synthetic intermediates. nih.gov The development of novel synthetic methods to access such compounds further expands their potential applications as building blocks.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Pentan 3 Ylpiperidine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 4-Pentan-3-ylpiperidine;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR spectroscopy would provide information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the pentan-3-yl substituent. The presence of the hydrochloride would likely lead to a broad signal for the N-H proton of the piperidinium (B107235) ion.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 4-Pentan-3-ylpiperidine would give a distinct signal, and the chemical shifts would be indicative of their local electronic environment.

Expected ¹H and ¹³C NMR Data (Illustrative)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Piperidine C2/C6 (axial & equatorial)2.5 - 3.545 - 55
Piperidine C3/C5 (axial & equatorial)1.5 - 2.025 - 35
Piperidine C41.0 - 1.530 - 40
Pentan-3-yl CH1.0 - 1.540 - 50
Pentan-3-yl CH₂1.0 - 1.520 - 30
Pentan-3-yl CH₃0.8 - 1.010 - 15
Piperidine N-H8.0 - 9.0 (broad)-

Note: These are estimated chemical shift ranges and the actual values can vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the piperidine ring and the pentan-3-yl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the pentan-3-yl substituent to the C4 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry at the C4 position and the preferred conformation of the piperidine ring (e.g., chair conformation with the pentan-3-yl group in an equatorial or axial position).

For the hydrochloride salt, solid-state NMR (ssNMR) would be a valuable tool to study its crystalline structure and identify any potential polymorphic forms. ¹³C and ¹⁵N ssNMR could reveal differences in the local environment of the atoms in different crystal packing arrangements, which is critical for understanding the physical properties of the solid material.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule [M+H]⁺ of 4-Pentan-3-ylpiperidine. This highly accurate mass measurement allows for the determination of the elemental composition, confirming the molecular formula of the compound.

Expected HRMS Data

Ion Calculated Exact Mass
[C₁₀H₂₂N]⁺156.1747

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecule) and its subsequent fragmentation. The analysis of the resulting fragment ions provides valuable structural information. For 4-Pentan-3-ylpiperidine, characteristic fragmentation pathways would be expected to involve the loss of the pentan-3-yl group and cleavages within the piperidine ring. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification in complex mixtures.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Characterization

Hyphenated analytical techniques are indispensable for the unambiguous identification and purity assessment of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a powerful combination of separation and detection, making them ideal for the characterization of substituted piperidines.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of piperidine hydrochlorides by GC-MS can be challenging due to their salt form, which makes them non-volatile. Direct injection often requires high inlet temperatures that can cause thermal degradation or decomposition. A common approach is to analyze the free base form of the amine after a simple liquid-liquid extraction under basic conditions.

In the electron ionization (EI) mass spectrum of the 4-Pentan-3-ylpiperidine free base, the molecular ion (M+) would be expected. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom and loss of the bulky alkyl substituent. The base peak would likely result from the loss of an ethyl group from the pentan-3-yl substituent, leading to a stable secondary carbocation, or through the loss of the entire pentan-3-yl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of hydrochloride salts like this compound, as it analyzes samples in the solution phase, circumventing the need for volatilization. nih.govnih.gov Using a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, the compound can be effectively separated from impurities.

Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds. The protonated secondary amine of the piperidine ring is readily ionized, producing a strong signal for the protonated molecule [M+H]+. For 4-Pentan-3-ylpiperidine, this would correspond to the mass of the free base (C10H21N, 155.28 g/mol ) plus a proton. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ precursor ion would provide further structural confirmation through collision-induced dissociation (CID), yielding fragments consistent with those observed in GC-MS. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Data for 4-Pentan-3-ylpiperidine

Technique Ionization Mode Predicted Ion / Fragment (m/z) Interpretation
LC-MS ESI (+) 156.2 [M+H]⁺, Protonated molecule
GC-MS EI (+) 155.2 [M]⁺, Molecular ion
GC-MS EI (+) 126.1 [M-C₂H₅]⁺, Loss of an ethyl group

| GC-MS | EI (+) | 84.1 | [M-C₅H₁₁]⁺, Loss of the pentan-3-yl group |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the spectra would be a composite of vibrations from the piperidinium cation and the alkyl substituent. The most significant features arise from the protonated amine (N⁺-H) group. In the solid state, this group forms strong hydrogen bonds with the chloride anion (Cl⁻). acs.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad and strong absorption band in the 3000-2400 cm⁻¹ region. This feature is characteristic of the N⁺-H stretching vibration involved in strong hydrogen bonding within the crystal lattice. nih.gov The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the methyl/methylene groups of the pentan-3-yl substituent would appear as sharp to medium bands between 3000 and 2850 cm⁻¹. researchgate.net

The N⁺-H bending (scissoring) vibrations typically appear as a medium to strong band in the 1600-1550 cm⁻¹ region. researchgate.net The C-H bending (deformation) modes for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ range. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar and more symmetric vibrations. chemicalbook.com The C-H stretching modes (3000-2850 cm⁻¹) are typically strong in the Raman spectrum. The symmetric "breathing" modes of the piperidine ring skeleton, often found in the 800-1000 cm⁻¹ region, are also characteristic. The N⁺-H stretching vibration, while dominant in the IR spectrum, is often weak and difficult to observe in the Raman spectrum.

Vibrational Analysis for Functional Group Identification and Hydrogen Bonding Interactions

The key vibrational modes for this compound serve to identify its core structural components. The presence of the broad N⁺-H stretching band in the IR spectrum is definitive proof of the protonated amine characteristic of the hydrochloride salt. The position and breadth of this band are direct consequences of the strong N⁺-H···Cl⁻ hydrogen bonding that dominates the intermolecular forces in the solid state. acs.orgmdpi.com

The addition of the pentan-3-yl group introduces characteristic C-H stretching and bending modes. The ratio of intensities of the asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) CH₃ stretching bands to the CH₂ bands (~2925 and ~2855 cm⁻¹) can help confirm the nature of the alkyl substituent.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) Predicted Intensity Assignment
~2965-2850 Strong C-H stretching (alkyl and ring CH₂)
~2700-2400 Strong, Broad (IR) N⁺-H stretching (H-bonded)
~1590 Medium N⁺-H bending
~1465 Medium CH₂ and CH₃ bending (deformation)
~1180 Medium-Weak C-N stretching

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure

A single-crystal X-ray diffraction study of this compound would reveal the precise solid-state conformation. Based on studies of similar compounds like 2-ethylpiperidinium chloride, the piperidinium ring is expected to adopt a stable chair conformation. nih.gov The bulky pentan-3-yl substituent at the C4 position would strongly prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The proton on the nitrogen atom can exist in either an axial or equatorial position, with the equilibrium often influenced by the crystal packing environment.

Crystal Packing and Intermolecular Interactions in the Hydrochloride Salt

The crystal structure of a simple amine hydrochloride is typically dominated by hydrogen bonding between the protonated amine (the donor) and the chloride anion (the acceptor). acs.orgsemanticscholar.org In the case of this compound, it is expected that each piperidinium cation would form at least one, and likely two, N⁺-H···Cl⁻ hydrogen bonds.

These interactions link the cations and anions into extended supramolecular networks, such as chains or sheets. nih.gov The specific arrangement would depend on factors like the conformation of the cation and the efficiency of packing. The non-polar pentan-3-yl groups would likely segregate into hydrophobic regions of the crystal lattice, interacting with each other through weaker van der Waals forces.

Table 3: Typical Intermolecular Interaction Geometries in Piperidinium Chlorides

Interaction Type Donor-Acceptor Typical Distance (Å) Reference
Hydrogen Bond N-H···Cl 2.95 - 3.20 mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The molecule 4-Pentan-3-ylpiperidine is achiral . It possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, the methine (CH) carbon of the pentan-3-yl group, and bisects the angle between the two ethyl groups. Due to this symmetry, the molecule is superimposable on its mirror image and cannot exist as enantiomers.

Therefore, this compound will not exhibit a circular dichroism spectrum. This analytical technique is not applicable for the characterization or purity assessment of this specific compound, as there are no enantiomers to distinguish.

Table of Compounds Mentioned

Compound Name
This compound
Piperidine hydrochloride
2-Ethylpiperidinium chloride
Acetonitrile

Computational Chemistry and Theoretical Studies of 4 Pentan 3 Ylpiperidine;hydrochloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. researchgate.net

For 4-pentan-3-ylpiperidine hydrochloride, the protonation of the piperidine (B6355638) nitrogen creates a piperidinium (B107235) cation, which significantly influences its electronic properties. DFT calculations, often using hybrid functionals like B3LYP or M06-2X with Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are well-suited for optimizing the molecular geometry and calculating its electronic characteristics. nih.govderpharmachemica.comnih.gov

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For the piperidinium cation, the most electropositive region is expected around the N-H protons, indicating the primary site for nucleophilic attack or interaction. Electronegative regions, though less prominent, would be associated with the chloride counter-ion. derpharmachemica.com

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution. In the piperidinium ring, the nitrogen atom and its attached protons carry a significant positive charge, which is delocalized to adjacent carbon and hydrogen atoms.

These calculations provide a quantitative picture of the molecule's stability and the electronic effects induced by the alkyl substituent and protonation.

Table 1: Illustrative Quantum Chemical Properties for 4-Pentan-3-ylpiperidinium Cation (Calculated via DFT/B3LYP/6-31G(d))
PropertyIllustrative ValueSignificance
Energy of HOMO-8.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
Energy of LUMO+3.5 eVIndicates the energy of the lowest available orbital for an electron; related to electron affinity.
HOMO-LUMO Gap (ΔE)12.0 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment~15 DHigh value reflects the ionic character of the hydrochloride salt.
NBO Charge on Nitrogen (N)-0.4 eShows electron density on the nitrogen atom, influenced by bonding to hydrogen and carbon.
NBO Charge on N-H Protons+0.5 eHighlights the acidic nature and positive charge localization on the ammonium (B1175870) group protons.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and flexibility of 4-pentan-3-ylpiperidine hydrochloride are critical to its physical properties. Computational methods are indispensable for exploring its conformational space.

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation . asianpubs.org In this conformation, substituents at the C4 position can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).

For a bulky, non-polar substituent like the pentan-3-yl group, the equatorial conformation is overwhelmingly preferred. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the group were in the axial position. While protonation of the nitrogen can alter the conformational preferences for polar 4-substituents due to electrostatic interactions, it is not expected to significantly change the strong steric preference of a large alkyl group for the equatorial position. nih.gov

Furthermore, the pentan-3-yl substituent itself has multiple rotational isomers (rotamers) due to rotation around its C-C single bonds. Computational potential energy surface scans can identify the most stable staggered rotamers of this group relative to the piperidine ring.

The flexibility of the molecule is primarily associated with two motions: the chair-to-chair ring inversion of the piperidine scaffold and the rotation of the pentan-3-yl substituent.

Ring Inversion: The piperidine ring can flip between two chair conformations. This process has a significant energy barrier, meaning the ring is relatively rigid at room temperature but flexible at higher energies.

Substituent Rotation: The rotation around the single bond connecting the piperidine C4 atom to the pentan-3-yl group is a key aspect of the molecule's flexibility. The energy barrier for this rotation can be calculated by performing a relaxed scan of the relevant dihedral angle using quantum chemical methods. doaj.orgresearchgate.net The barrier height is influenced by steric clashes between the substituent's ethyl groups and the piperidine ring hydrogens.

Table 2: Hypothetical Relative Energies for the Rotation of the Pentan-3-yl Substituent
Dihedral Angle (H-C4-Cpentyl-H)ConformationRelative Energy (kcal/mol)Description
60°Staggered (Gauche)0.0Most stable, low-energy conformation.
120°Eclipsed+4.5High-energy transition state due to steric clash.
180°Staggered (Anti)+0.2Slightly higher in energy than the gauche form due to interactions with the ring.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into feasibility, kinetics, and potential byproducts. For the synthesis of 4-pentan-3-ylpiperidine, a plausible route is the reductive amination of 4-(pentan-3-yl)cyclohexanone.

Theoretical modeling of this transformation involves:

Mapping the Potential Energy Surface: Using DFT, the geometries of reactants, intermediates, products, and, crucially, transition states (TS) are located and optimized. researchgate.net

Transition State Identification: A transition state represents the highest energy point along a reaction coordinate. It is identified computationally as a first-order saddle point, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. truegeometry.com

For example, modeling the initial step—the formation of an imine from the ketone and ammonia (B1221849)—would allow for the calculation of the activation barrier for this condensation, helping to determine the optimal reaction conditions. Such studies can clarify reaction mechanisms, such as whether a reaction proceeds via a stepwise or concerted pathway. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine and highly reliable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed with functionals like B3LYP or mPW1PW91 to calculate the nuclear magnetic shielding tensors. derpharmachemica.comidc-online.com These calculated shielding values (σ) are then converted into chemical shifts (δ) relative to a computed reference standard, typically tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. These frequencies can be calculated computationally from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). truegeometry.com These calculations not only predict the position of vibrational bands but also their intensity and the nature of the atomic motions involved. researchgate.net It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. mdpi.comscirp.org

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for 4-Pentan-3-ylpiperidine;hydrochloride
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H₂⁺~9.0 (broad)-
Piperidine C2/C6 (axial H)~2.9~45
Piperidine C2/C6 (equatorial H)~3.4
Piperidine C3/C5 (axial H)~1.6~30
Piperidine C3/C5 (equatorial H)~2.1
Piperidine C4-H~1.8~38
Pentan-3-yl C3-H~1.5~48
Pentan-3-yl -CH₂-~1.4~25
Pentan-3-yl -CH₃~0.9~11

Quantitative Structure-Property Relationships (QSPR) in Piperidine Scaffolds (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of molecules based on their structure. researchgate.net Unlike QSAR, which focuses on biological activity, QSPR models can predict a wide range of non-biological properties such as boiling point, solubility (logS), and the octanol-water partition coefficient (logP), a key measure of lipophilicity. researchgate.netorientjchem.orgnih.gov

The development of a QSPR model for piperidine scaffolds involves several steps:

Data Set Compilation: A diverse set of piperidine derivatives with experimentally measured values for a target property is collected.

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors encode structural, topological, geometric, and electronic features.

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.

For 4-pentan-3-ylpiperidine, a QSPR model could predict its logP value, which is crucial for understanding its solubility and permeability characteristics.

Table 4: Common Molecular Descriptors Used in QSPR Models for Piperidine Scaffolds
Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (1D)Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular composition and size.
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.
Geometric (3D)Solvent Accessible Surface Area (SASA), Molecular VolumeMolecular shape and size in 3D space.
Quantum-ChemicalDipole Moment, HOMO/LUMO Energies, Partial ChargesElectronic properties and charge distribution.
Lipophilicity/SolubilityCalculated logP (e.g., clogP), Polar Surface Area (TPSA)Hydrophobicity and polarity. nih.govmdpi.com

Analytical Methodologies for Chemical Characterization and Purity Assessment

Method Development and Validation for Chemical Identity and Purity

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. The process follows guidelines from the International Council for Harmonisation (ICH). europa.eu

Method development for 4-Pentan-3-ylpiperidine;hydrochloride would focus on achieving adequate resolution, sensitivity, and robustness for the intended analytical task, whether it be for assay, impurity profiling, or enantiomeric purity determination.

Once a suitable method is developed, it must be validated to demonstrate its performance characteristics. The validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Advanced Detection Methods (e.g., CAD, ELSD)

As previously mentioned, for compounds lacking a UV chromophore, universal detectors are essential for HPLC analysis. The two most common types are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). thermofisher.comreachseparations.com

Both detectors work by nebulizing the column eluent into a fine mist, evaporating the mobile phase to leave behind analyte particles, and then detecting these particles. thermofisher.comreachseparations.com However, the mechanism of detection differs.

Evaporative Light Scattering Detector (ELSD): In an ELSD, a light source illuminates the analyte particles, and a photodetector measures the amount of scattered light. The response is dependent on the size and shape of the analyte particles. thermofisher.comreachseparations.com

Charged Aerosol Detector (CAD): In a CAD, the analyte particles are charged by a stream of ionized nitrogen gas. The charged particles are then collected on an electrometer, which measures the total charge. The response is more directly proportional to the mass of the analyte, regardless of its chemical structure. thermofisher.comreachseparations.com

CAD is generally considered to be more sensitive and provides a more uniform response for different compounds compared to ELSD. thermofisher.comchromforum.org It also tends to have a wider linear dynamic range. thermofisher.com These characteristics make CAD a particularly suitable detector for the quantitative analysis of this compound and its impurities.

Table 3: Comparison of CAD and ELSD

Feature Charged Aerosol Detector (CAD) Evaporative Light Scattering Detector (ELSD)
Principle Measures charge of analyte particles Measures light scattered by analyte particles
Sensitivity Generally higher Generally lower
Response Uniformity More uniform across different compounds More dependent on analyte properties
Linearity Wider linear dynamic range More complex, often non-linear response

| Application | Well-suited for quantitative analysis of non-volatile and semi-volatile compounds without chromophores | Useful for detecting non-volatile and semi-volatile compounds without chromophores, but quantification can be more challenging |

Thermal Analysis (TGA, DSC) for Phase Behavior and Thermal Stability

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a compound and to identify the temperatures at which decomposition occurs. For a hydrochloride salt, TGA can also reveal the loss of water of hydration or residual solvents. Studies on piperidinium (B107235) salts have shown that their thermal stability is influenced by their chemical structure. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. nih.govmdpi.com For this compound, DSC would be used to determine its melting point and to investigate for the presence of different polymorphic forms. The thermal behavior of piperidinium-based ionic liquids has been characterized using DSC, revealing that some melt before decomposing while others decompose before melting. nih.govnih.govmdpi.com

Table 4: Hypothetical Thermal Analysis Data for this compound

Analysis Parameter Expected Observation
TGA Onset of Decomposition A sharp decrease in mass indicating the temperature at which the compound begins to degrade.
DSC Melting Point An endothermic peak corresponding to the melting of the crystalline solid.
DSC Polymorphism The presence of multiple melting peaks or other thermal events could indicate the existence of different crystalline forms.

This table presents expected outcomes from thermal analysis and the actual data would need to be determined experimentally.

Q & A

Q. What in vitro and in vivo models are appropriate for assessing the metabolic pathways of 4-Pentan-3-ylpiperidine hydrochloride?

  • Answer : Use hepatic microsomes or hepatocyte cultures for Phase I/II metabolism studies (e.g., CYP450 isoforms). Rodent models track urinary metabolites via LC-MS/MS. Compare results to structurally related compounds like orphenadrine hydrochloride, which undergoes N-demethylation .

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